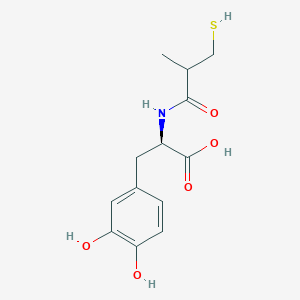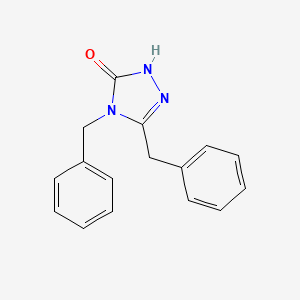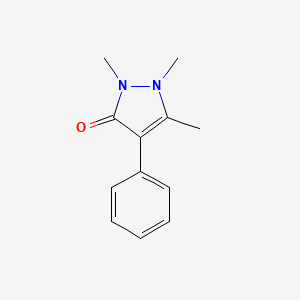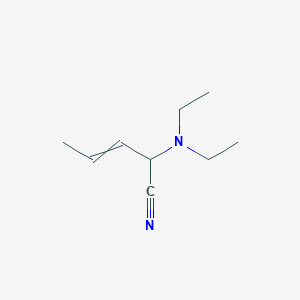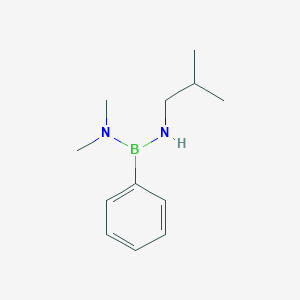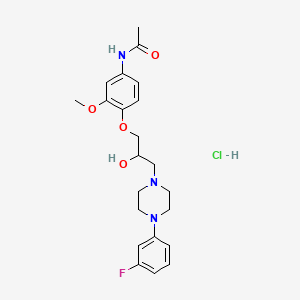
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. The compound’s structure suggests it could interact with biological systems in unique ways, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride likely involves multiple steps, including the formation of the phenoxy and piperazino groups, followed by their coupling. Typical reaction conditions might include:
Reagents: Acetyl chloride, methoxyphenol, fluorophenylpiperazine, and propanol.
Catalysts: Acid or base catalysts to facilitate the reactions.
Solvents: Organic solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride could have various scientific research applications, including:
Chemistry: Studying its reactivity and synthesis.
Biology: Investigating its interactions with biological molecules.
Medicine: Exploring its potential as a therapeutic agent.
Industry: Utilizing its unique properties in industrial processes.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include:
Binding to receptors: Modulating biological responses.
Inhibiting enzymes: Affecting metabolic pathways.
Interacting with DNA/RNA: Influencing gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-phenylpiperazino)-2-propanol hydrochloride
- 1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(4-fluorophenyl)piperazino)-2-propanol hydrochloride
Uniqueness
1-(4-Acetamido-2-methoxyphenoxy)-3-(4-(3-fluorophenyl)piperazino)-2-propanol hydrochloride may have unique properties due to the presence of the fluorophenyl group, which could influence its biological activity and chemical reactivity.
Propriétés
Numéro CAS |
79403-71-7 |
|---|---|
Formule moléculaire |
C22H29ClFN3O4 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
N-[4-[3-[4-(3-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]-3-methoxyphenyl]acetamide;hydrochloride |
InChI |
InChI=1S/C22H28FN3O4.ClH/c1-16(27)24-18-6-7-21(22(13-18)29-2)30-15-20(28)14-25-8-10-26(11-9-25)19-5-3-4-17(23)12-19;/h3-7,12-13,20,28H,8-11,14-15H2,1-2H3,(H,24,27);1H |
Clé InChI |
SNRTVNQYDGTZJV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)F)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
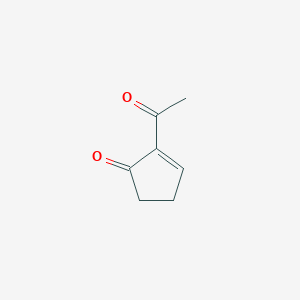
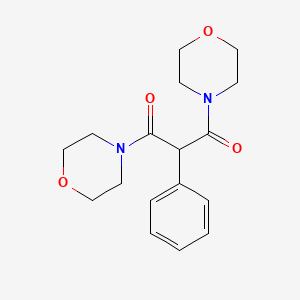


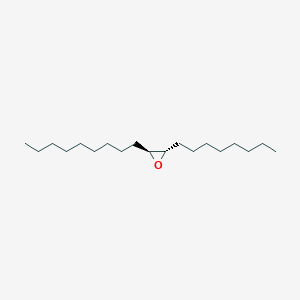
![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
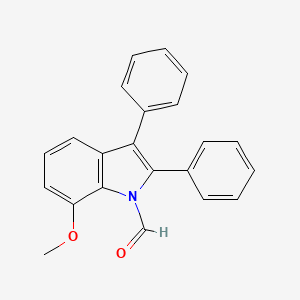
![1-[Nitroso(propan-2-yl)amino]ethyl acetate](/img/structure/B14426082.png)
